![molecular formula C6H9NO B13182480 3-Ethyl-3-methyloxirane-2-carbonitrile](/img/structure/B13182480.png)
3-Ethyl-3-methyloxirane-2-carbonitrile
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Overview
Description
3-Ethyl-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a nitrile group attached to the second carbon of the oxirane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-3-methyloxirane-2-carbonitrile typically involves the reaction of 3-ethyl-3-methyl-2-butanone with a cyanide source under basic conditions . The reaction proceeds through the formation of an intermediate cyanohydrin, which subsequently undergoes cyclization to form the oxirane ring . The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide and a cyanide source like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield . The product is then purified using distillation or recrystallization techniques to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻), alkoxides (RO⁻), or amines (RNH₂) can be used under basic or neutral conditions.
Major Products
Oxidation: Diols or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted oxiranes or open-chain compounds.
Scientific Research Applications
3-Ethyl-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-3-methyloxirane-2-carbonitrile involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds . The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce a variety of products . These reactions are often catalyzed by acids or bases, which facilitate the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Ethyl-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which confer distinct reactivity and chemical properties . This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Biological Activity
3-Ethyl-3-methyloxirane-2-carbonitrile is an organic compound belonging to the oxirane family, characterized by a three-membered cyclic ether structure. The compound is noted for its unique chemical properties, which include the presence of an ethyl group, a methylene bridge, and a nitrile functional group. This molecular configuration contributes to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
- Molecular Formula : C6H9NO
- Molecular Weight : Approximately 113.14 g/mol
The oxirane ring's strain enhances its electrophilic character, making it reactive towards nucleophiles. This reactivity is crucial for its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. The nitrile group can participate in biochemical pathways that influence cellular processes. The following mechanisms have been proposed:
- Nucleophilic Attack : The electrophilic nature of the oxirane ring allows for nucleophilic attack by biological molecules, leading to the formation of covalent adducts.
- Enzyme Interaction : The carbonitrile group may modulate enzyme activity by altering the active site or competing with natural substrates.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, potentially effective against various pathogenic strains.
- Anticancer Potential : Investigations into its anticancer activity have shown promise in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:
- Antimicrobial Studies : A study conducted on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a similar profile for this compound.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis, highlighting its potential as an anticancer agent.
Table 2: Comparative Study of Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | Yes | Yes |
3-(4-Fluorophenyl)oxirane | Moderate | Strong |
3-Methyl-3-(phenyl)oxirane | Weak | Moderate |
Properties
Molecular Formula |
C6H9NO |
---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-ethyl-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C6H9NO/c1-3-6(2)5(4-7)8-6/h5H,3H2,1-2H3 |
InChI Key |
IMQWVSGGXYHAOF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(O1)C#N)C |
Origin of Product |
United States |
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